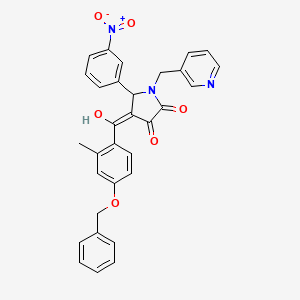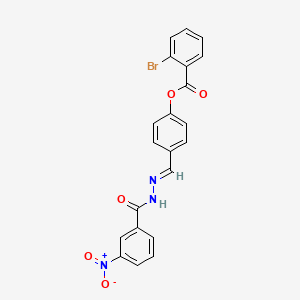
4-((1H-Indol-3-ylmethylene)amino)-5-phenyl-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((1H-Indol-3-ylmethylene)amino)-5-phenyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that combines the structural features of indole, triazole, and thiol groups. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, pharmacology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1H-Indol-3-ylmethylene)amino)-5-phenyl-4H-1,2,4-triazole-3-thiol typically involves the condensation of 1H-indole-3-carbaldehyde with 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol under specific reaction conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-((1H-Indol-3-ylmethylene)amino)-5-phenyl-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the indole or triazole rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the indole and triazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents, alkylating agents, or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can lead to the formation of disulfides, while substitution reactions can introduce various functional groups onto the indole or triazole rings .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antiviral, and anticancer activities.
Medicine: Explored as a potential therapeutic agent due to its biological activities.
Mechanism of Action
The mechanism of action of 4-((1H-Indol-3-ylmethylene)amino)-5-phenyl-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to the observed biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Indole derivatives: Compounds containing the indole ring, such as tryptophan and serotonin.
Triazole derivatives: Compounds containing the triazole ring, such as fluconazole and voriconazole.
Thiol-containing compounds: Compounds with thiol groups, such as cysteine and glutathione.
Uniqueness
4-((1H-Indol-3-ylmethylene)amino)-5-phenyl-4H-1,2,4-triazole-3-thiol is unique due to its combination of indole, triazole, and thiol functionalities, which confer a distinct set of chemical and biological properties.
Properties
Molecular Formula |
C17H13N5S |
|---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
4-[(E)-1H-indol-3-ylmethylideneamino]-3-phenyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C17H13N5S/c23-17-21-20-16(12-6-2-1-3-7-12)22(17)19-11-13-10-18-15-9-5-4-8-14(13)15/h1-11,18H,(H,21,23)/b19-11+ |
InChI Key |
FXULRNPQMDLPQY-YBFXNURJSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C3=CNC4=CC=CC=C43 |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(3-Ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-D]pyrimidin-2-YL)sulfanyl]-N-(4-isopropylphenyl)acetamide](/img/structure/B12028346.png)
![2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide](/img/structure/B12028351.png)


![(3Z)-3-(4-oxo-2-[2-(trifluoromethyl)anilino]-1,3-thiazol-5(4H)-ylidene)-1,3-dihydro-2H-indol-2-one](/img/structure/B12028371.png)
![N-(2-bromo-4,6-difluorophenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12028379.png)
![2-Ethoxy-4-[(E)-(2-(4-methylphenyl)-6-oxo[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-ylidene)methyl]phenyl acetate](/img/structure/B12028386.png)
![2-[(2,6-dichlorobenzyl)sulfanyl]-3-(4-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12028394.png)
![N-(4-chloro-2-methylphenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12028395.png)

![2-{[5-(4-bromophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-phenylmethylidene]acetohydrazide](/img/structure/B12028417.png)
![2-[(3Z)-3-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2-phenylethyl)acetamide](/img/structure/B12028420.png)


